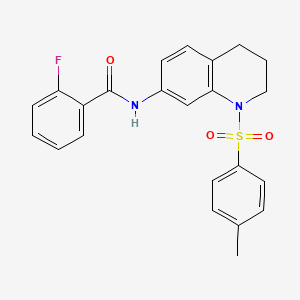
2-Fluor-N-(1-Tosyl-1,2,3,4-tetrahydrochinolin-7-yl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic molecule that is likely to possess a complex structure due to the presence of multiple functional groups such as the fluoro, tosyl, and benzamide moieties. While the provided papers do not directly discuss this compound, they do provide insights into similar fluoroquinoline derivatives and their synthesis, molecular structure, and potential applications in medical imaging and pharmacology.
Synthesis Analysis
The synthesis of fluoroquinoline derivatives is often achieved through strategic functionalization of the quinoline ring. For example, the lithiation of functionalized fluoroquinolines has been utilized to synthesize dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412 . This process involves metalation directed by the fluorine atom, which facilitates the iodination of the quinoline ring. Such methodologies could potentially be adapted for the synthesis of 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by incorporating the appropriate tosyl and benzamide groups at the relevant positions on the quinoline scaffold.
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives is characterized by the presence of planar and non-planar fragments, as seen in the structure of N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline . This compound consists of planar nitrobenzene and non-planar tetrahydroquinoline fragments linked directly. The structural analysis of 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would likely reveal a similar interplay between planar and non-planar domains, which could influence its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of fluoroquinoline derivatives is influenced by the presence of the fluorine atom, which can direct further functionalization. The synthesis of dihalo-2-phenylquinoline-4-carboxamides demonstrates the potential for selective halogenation reactions . The tosyl group in the target compound is a good leaving group, which could be exploited in nucleophilic substitution reactions to introduce other functional groups or to form bonds with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinoline derivatives are determined by their functional groups and molecular structure. For instance, the presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The benzamide group is known for its hydrogen bonding capability, which could affect the solubility and binding properties of the compound. The tosyl group, being a sulfonyl derivative, could contribute to the acidity and stability of the molecule. The antiulcer activity of related tetrahydroquinoline compounds suggests that the target compound may also exhibit biological activity, which would be influenced by its physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Zytotoxizitätsstudien
Die Verbindung gehört zur Klasse der N-Tosyl-1,2,3,4-tetrahydroisochinolin-Derivate, die synthetisiert und auf Zytotoxizität untersucht wurden . Diese Verbindungen haben eine Zytotoxizität gegen verschiedene Zelllinien gezeigt, darunter MOLT-3, HuCCA-1, A-549 und HepG2 . Das o-Hydroxy-Derivat erwies sich als das potenteste Zytotoxin gegen diese Zelllinien .
Krebsforschung
Das N-Tosyl-1,2,3,4-tetrahydroisochinolin-Gerüst findet sich in vielen synthetischen Arzneimittelmolekülen und hat sich in der Krebsforschung als vielversprechend erwiesen . QSAR-Studien dieser Verbindungen haben Einblicke in die physikalisch-chemischen Eigenschaften gegeben, die zu den beobachteten Zytotoxizitäten beitragen .
Antibakterielle Aktivität
Indol-Derivate, die eine ähnliche heterocyclische Struktur mit der betreffenden Verbindung teilen, haben eine Vielzahl pharmakologischer Eigenschaften gezeigt, darunter antimikrobielle Aktivität . Dies deutet auf eine mögliche Anwendung von “2-Fluor-N-(1-Tosyl-1,2,3,4-tetrahydrochinolin-7-yl)benzamid” in der antimikrobiellen Forschung hin.
Entzündungshemmende Forschung
Indol-Derivate wurden auch als entzündungshemmende Substanzen beschrieben . Dies könnte auf eine mögliche Anwendung der Verbindung in der entzündungshemmenden Forschung hindeuten.
Antivirale Forschung
Indol-Derivate haben eine antivirale Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise in der antiviralen Forschung eingesetzt werden könnte.
Antimalaria-Forschung
Indol-Derivate haben sich in der Antimalaria-Forschung als vielversprechend erwiesen . Dies könnte auf eine mögliche Anwendung der Verbindung in der Antimalaria-Forschung hindeuten.
Wirkmechanismus
Target of action
Tetrahydroquinoline derivatives are known to interact with various biological targets, including receptors and enzymes . Benzamide derivatives also have a wide range of biological activities and can interact with different targets depending on their specific structures .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway and its downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-8-12-19(13-9-16)30(28,29)26-14-4-5-17-10-11-18(15-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNPELKBEKGLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

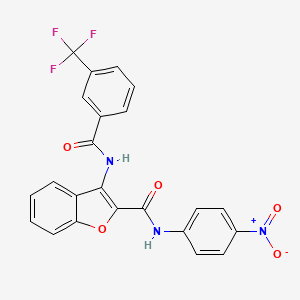
![2-[4-(3-formyl-6-methylquinolin-2-yl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2508871.png)
![1-[({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2508872.png)
![[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B2508873.png)
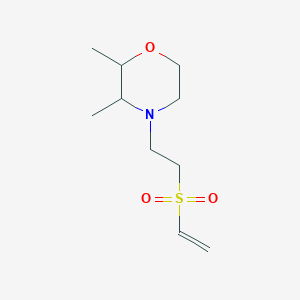
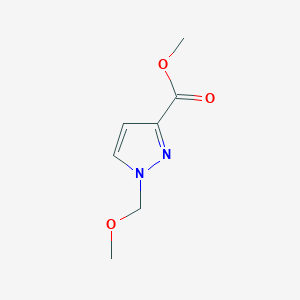
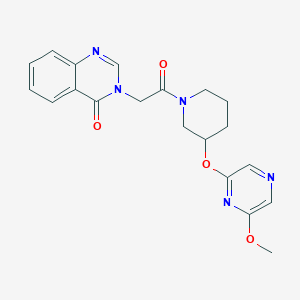
![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)
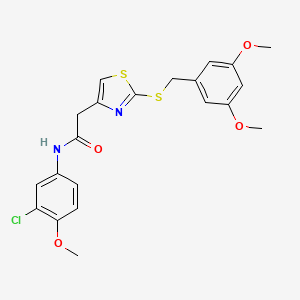
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2508884.png)

![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)